3-Methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride
Overview
Description
2-(3-Methyl-5-isoxazolyl)piperidine hydrochloride, also known as JNJ-42165279, is a potent and selective inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET). It has a molecular weight of 202.68 g/mol .
Synthesis Analysis
While specific synthesis methods for 2-(3-Methyl-5-isoxazolyl)piperidine hydrochloride were not found in the search results, piperidine derivatives are generally synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of 2-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is C9H15ClN2O . The InChI code is 1S/C9H14N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 .Physical and Chemical Properties Analysis
2-(3-Methyl-5-isoxazolyl)piperidine hydrochloride is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Neuropharmacological Research
Research conducted by Krogsgaard-Larsen et al. (1975) explored the effects of conformationally restricted analogues of GABA, which are structurally related to muscimol, on spinal neurons. They discovered that certain inhibitors, including nipecotic acid (piperidine-3-carboxylic acid), enhanced the depressant action of GABA, while others antagonized the postsynaptic action of glycine. This study contributes to the understanding of neuropharmacological properties of isoxazolyl piperidine compounds (Krogsgaard‐Larsen et al., 1975).
Antidepressant and Antianxiety Potential
Kumar et al. (2017) synthesized a novel series of compounds structurally similar to 2-(3-Methyl-5-isoxazolyl)piperidine hydrochloride and evaluated their antidepressant and antianxiety activities. Their findings indicate the potential of such compounds in treating depression and anxiety disorders (Kumar et al., 2017).
Anticonvulsant Activity and Antidepressant Drug Comparison
Balsamo et al. (1987) synthesized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives and evaluated them for their potential as antidepressant agents. The study revealed the biological activity of these compounds, suggesting their relevance in neuropharmacology and potential as therapeutic agents (Balsamo et al., 1987).
Dopamine Receptor Affinity
Rowley et al. (1997) explored the relationship between the molecular structure of 4-heterocyclylpiperidines and their affinity for human dopamine D4 receptors. This research aids in understanding the molecular interactions of piperidine derivatives with dopamine receptors, which is crucial for developing drugs targeting psychiatric disorders (Rowley et al., 1997).
Mechanism of Action
As a potent and selective inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET), 2-(3-Methyl-5-isoxazolyl)piperidine hydrochloride likely exerts its effects by modulating the reuptake of these neurotransmitters, thereby influencing neural signaling.
Properties
IUPAC Name |
3-methyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-11-7)8-4-2-3-5-10-8;/h6,8,10H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKYUWVTUCDJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCCN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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